Iliparcil
Overview
Description
Iliparcil: is an antithrombotic compound with oral activity. It is a beta-D-xyloside venous antithrombotic agent that has been studied for its potential to prevent thrombosis following thrombolytic therapy . The compound has shown promising results in preclinical studies, particularly in increasing the time to occlusion in thrombus formation models .
Preparation Methods
Synthetic Routes and Reaction Conditions: Iliparcil can be synthesized from 2H-1-Benzopyran-2-one, 4-ethyl-7-[(2,3,4-tri-O-acetyl-5-thio-β-D-xylopyranosyl)oxy]-. The synthesis involves multiple steps, including glycosylation and deprotection . One method involves the use of sodium methylate in methanol for deacetylation . Another method uses bromo sugar as a more efficient route .
Industrial Production Methods: The industrial production of this compound requires optimization of the glycosylation step to improve yield. The use of cheap and safe promoters like ZnO-ZnCl2 or ZnO alone makes the process compatible with large-scale industrial synthesis .
Chemical Reactions Analysis
Types of Reactions: Iliparcil undergoes various chemical reactions, including glycosylation and deprotection. The glycosylation step involves the reaction of a protected 5-thioxylopyranosyl donor with 4-ethylumbelliferone .
Common Reagents and Conditions:
Glycosylation: Uses ZnO-ZnCl2 or ZnO as promoters.
Deacetylation: Uses sodium methylate in methanol.
Major Products: The major product formed from these reactions is this compound itself, which is a 4-ethyl-2-oxo-2H-1-benzopyran-7-yl 5-thio-β-D-xylopyranoside .
Scientific Research Applications
Iliparcil has been primarily studied for its antithrombotic properties. It has shown potent activity in preventing thrombosis in preclinical models, particularly in the Wessler model in rats
Medicine: As an antithrombotic agent to prevent blood clots.
Biology: Studying the mechanisms of thrombosis and antithrombotic therapies.
Chemistry: Understanding the synthesis and reactions of beta-D-xyloside compounds.
Mechanism of Action
Iliparcil exerts its antithrombotic effects by increasing the time to occlusion in thrombus formation models. It is believed to interact with molecular targets involved in the coagulation pathway, although the exact molecular targets and pathways are not fully elucidated .
Comparison with Similar Compounds
Dermatan sulfate: Another antithrombotic agent that increases the time to occlusion in thrombus formation models.
Heparin: A well-known anticoagulant used in thrombolytic therapy.
Uniqueness: Iliparcil is unique in its oral activity and its specific mechanism of action as a beta-D-xyloside venous antithrombotic agent . Unlike heparin, which is administered intravenously, this compound can be administered orally, making it more convenient for patients .
Properties
IUPAC Name |
4-ethyl-7-[(2R,3R,4S,5S)-3,4,5-trihydroxythian-2-yl]oxychromen-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O6S/c1-2-8-5-13(18)22-12-6-9(3-4-10(8)12)21-16-15(20)14(19)11(17)7-23-16/h3-6,11,14-17,19-20H,2,7H2,1H3/t11-,14+,15-,16-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJPYMAXBUCUFLQ-MSQAHXEGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(CS3)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H](CS3)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20160110 | |
Record name | Iliparcil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20160110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
137214-72-3 | |
Record name | Iliparcil [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137214723 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Iliparcil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20160110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ILIPARCIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/753UJ7AGLA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.